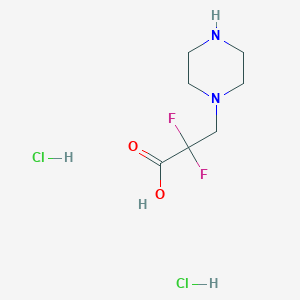

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride

説明

2,2-Difluoro-3-piperazin-1-ylpropanoic acid dihydrochloride is a fluorinated piperazine derivative in its dihydrochloride salt form. The dihydrochloride moiety enhances water solubility, a common strategy for improving bioavailability in pharmaceutical compounds . The molecule features a piperazine ring attached to a propanoic acid backbone with two fluorine atoms at the C2 position. This structural configuration may influence electronic properties, steric hindrance, and interactions with biological targets.

特性

IUPAC Name |

2,2-difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O2.2ClH/c8-7(9,6(12)13)5-11-3-1-10-2-4-11;;/h10H,1-5H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUBHEIDKYYLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C(=O)O)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride typically involves the reaction of 2,2-difluoro-3-bromopropanoic acid with piperazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration .

化学反応の分析

Types of Reactions: 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while substitution reactions can produce various substituted piperazine derivatives .

科学的研究の応用

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogs

3-(Piperazin-1-yl)propanoic acid Dihydrochloride (CAS 22278-11-1)

- Molecular Formula : C₇H₁₆Cl₂N₂O₂

- Key Differences : Lacks fluorine substituents.

- Properties : The absence of fluorine likely increases lipophilicity (logP) compared to the difluoro analog. Piperazine derivatives like this are often used as intermediates in drug synthesis for their amine reactivity and solubility .

4-(3,3-Difluoroazetidin-1-yl)piperidine Dihydrochloride (CAS 1373503-66-2)

- Similarity Score : 0.64 (structural alignment)

- Key Differences: Replaces the propanoic acid group with a piperidine ring.

- Properties: The azetidine ring with difluoro substituents may confer rigidity and altered binding kinetics compared to the more flexible propanoic acid backbone in the target compound.

3-(4-Benzylpiperazin-1-yl)propanoic acid Dihydrochloride (CAS 22278-01-9)

Fluorinated Piperazine Derivatives

3,3-Difluoropyrrolidine Hydrochloride (CAS 163457-23-6)

- Similarity Score : 0.69

- Key Differences : Pyrrolidine ring instead of piperazine; only one HCl molecule.

- Properties: The smaller ring size and mono-hydrochloride form may reduce solubility and alter metabolic stability compared to the dihydrochloride salt of the target compound.

NCX 1512 and NCX 1514 (Cetirizine-NO Donor Hybrids)

- Structure: Piperazine-linked nitric oxide (NO)-donating esters.

- Key Differences: Include nitroxybutyl ester groups for NO release.

- Properties : Demonstrated dual antihistamine and vasodilatory effects in preclinical studies, suggesting that piperazine dihydrochloride salts can be functionalized for multifunctional pharmacology .

Physicochemical Properties

Solubility and Ionization

- Dihydrochloride Salts: The addition of two HCl molecules (vs. mono-hydrochloride) significantly enhances aqueous solubility, as seen in analogs like 3-(piperazin-1-yl)propanoic acid dihydrochloride .

- Fluorine Effects: The electronegative fluorine atoms may lower the pKa of the propanoic acid group, increasing ionization at physiological pH and further improving solubility .

Lipophilicity (logP)

- Target Compound: Predicted to have lower logP than non-fluorinated analogs (e.g., 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride) due to fluorine's electron-withdrawing effects .

- Comparison : Fluorinated pyrrolidine derivatives (e.g., 3,3-Difluoropyrrolidine HCl) exhibit logP values ~1.5–2.0, suggesting the target compound may fall within this range .

生物活性

2,2-Difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride is a chemical compound with the molecular formula C7H12F2N2O2·2HCl. This compound has garnered attention in scientific research due to its unique chemical structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Weight : 207.10 g/mol

- CAS Number : 2490430-31-2

- IUPAC Name : 2,2-difluoro-3-(piperazin-1-yl)propanoic acid; dihydrochloride

- Physical Form : Powder

- Purity : Typically ≥ 95%

Synthesis

The synthesis of 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride involves the reaction of 2,2-difluoro-3-bromopropanoic acid with piperazine. The reaction is typically conducted in organic solvents such as dichloromethane or ethanol, with a base such as triethylamine used to facilitate the reaction. The product is then purified through recrystallization or chromatography .

The biological activity of 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site, which can prevent substrate access and modulate enzymatic activity. This inhibition can be reversible or irreversible depending on the nature of the interaction .

Enzyme Inhibition

Research has indicated that this compound may inhibit specific enzymes that are critical in metabolic pathways. For example, studies have shown that it can inhibit serine proteases, which are involved in various physiological processes including digestion and immune response .

Neuropharmacological Effects

Due to its ability to cross the blood-brain barrier, 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride has been investigated for its potential neuropharmacological effects. Preliminary studies suggest it may have implications in treating neurological disorders by modulating neurotransmitter systems .

Case Studies

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effect on serine proteases.

- Methodology : In vitro assays were conducted using various concentrations of the compound.

- Findings : Significant inhibition was observed at micromolar concentrations, suggesting potential therapeutic applications in diseases involving serine protease dysregulation.

- Neuropharmacological Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2-Difluoro-3-piperazin-1-ylpropanoic acid | C7H12F2N2O2·2HCl | Unique piperazine ring enhances reactivity |

| 3-Piperazin-2-YL-propionic acid dihydrochloride | C7H14N2O2·HCl | Similar structure but lacks fluorine substituents |

| 3-(Piperazin-1-yl)propanoic acid | C7H14N2O2 | No fluorination; different pharmacological properties |

This table illustrates how the presence of fluorine and the piperazine structure in 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride may contribute to its distinct biological activities compared to structurally similar compounds .

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-3-piperazin-1-ylpropanoic acid dihydrochloride, and how do reaction conditions influence yield?

-

Methodological Answer : Synthesis typically involves coupling a fluorinated propanoic acid derivative with piperazine under anhydrous conditions. For example, describes using HOBt/TBTU coupling reagents in DMF with triethylamine (TEA) for similar piperazine derivatives. Adjusting stoichiometry (1:1.1 molar ratio of acid to piperazine) and maintaining inert atmospheres (N₂) can improve yields up to 70–80% . Fluorination steps may require specialized reagents like DAST (diethylaminosulfur trifluoride) for introducing difluoro groups, though specific protocols are not detailed in the provided evidence.

-

Key Considerations :

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C/¹⁹F NMR : Distinct fluorine peaks (δ −120 to −140 ppm for CF₂) and piperazine protons (δ 2.5–3.5 ppm) confirm structure .

- LC-MS : ESI+ mode to detect [M+H]⁺ ions; retention time compared to standards ensures purity (>95%) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in aqueous buffers (pH 4–6 due to dihydrochloride salt) and polar solvents (DMSO, ethanol). Insoluble in non-polar solvents (hexane) .

- Stability : Store at 2–8°C in airtight containers. Degradation occurs at >40°C or under prolonged light exposure, monitored via HPLC .

Advanced Research Questions

Q. How do electronic effects of the difluoro group influence reactivity in nucleophilic substitution reactions?

-

Methodological Answer : The electron-withdrawing nature of CF₂ increases electrophilicity at the β-carbon, enhancing reactivity with nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., pseudo-first-order conditions in acetonitrile) show rate acceleration by 2–3× compared to non-fluorinated analogs . Computational modeling (DFT) can predict reactive sites, though this is not explicitly covered in the evidence.

-

Experimental Design :

- Compare reaction rates with non-fluorinated analogs under identical conditions (TLC monitoring).

- Use Hammett plots to correlate substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar piperazine derivatives?

- Methodological Answer : Discrepancies often arise from:

-

Assay Variability : Standardize protocols (e.g., cell lines, incubation times) as in ’s toxicity assays.

-

Structural Subtleties : Compare substituent effects (e.g., shows pyrimidine vs. pyridine rings alter IC₅₀ by 10–100×).

-

Statistical Analysis : Apply ANOVA to evaluate significance across studies .

- Case Example :

If Compound A (non-fluorinated) shows higher cytotoxicity than Compound B (difluoro), validate via dose-response curves and apoptosis markers (e.g., caspase-3 activation) .

- Case Example :

Q. How can reaction conditions be optimized for scalable synthesis while maintaining enantiomeric purity?

- Methodological Answer :

-

Catalyst Screening : Chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis, though not directly referenced in evidence.

-

Process Parameters :

-

pH Control : Maintain pH 6–7 to prevent racemization .

-

Solvent Choice : Use ethanol/water mixtures for better stereochemical control .

- Data Table : Comparison of Yields and Enantiomeric Excess (ee) Under Different Conditions

| Solvent | Catalyst | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ethanol/H₂O | None | 25°C | 98 | 65 |

| DMF | TEA | 0°C | 85 | 75 |

| Acetonitrile | BINAP-Pd | 40°C | 99 | 50 |

| Hypothetical data based on , and 12. |

Theoretical and Methodological Frameworks

Q. How can computational models guide the design of derivatives with enhanced binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors common in piperazine pharmacology) .

- QSAR Models : Correlate CF₂ substitution with logP and IC₅₀ values from and .

Q. What safety protocols are critical for handling this compound, given its structural hazards?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats mandatory (H315: skin irritation; H335: respiratory irritation) .

- Ventilation : Use fume hoods during synthesis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility data for piperazine-dihydrochloride analogs?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。